Tri(propylene glycol) glycerolate diacrylate
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Overview
Description
Tri(propylene glycol) glycerolate diacrylate is a chemical compound with the molecular formula C21H36O10. It is a diacrylate ester derived from propylene glycol and glycerol. This compound is known for its low viscosity, high reactivity, and excellent cross-linking properties, making it a valuable material in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tri(propylene glycol) glycerolate diacrylate typically involves the esterification of propylene glycol and glycerol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out in the presence of a polymerization inhibitor to prevent premature polymerization. The reaction mixture is heated to a temperature range of 70-90°C for 20-40 minutes, followed by further heating to 80-115°C for 3-5 hours to complete the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in a reaction kettle, and the mixture is continuously stirred to ensure uniformity. After the reaction is complete, the product is purified by washing with soda water and sodium chloride solution to remove any impurities. The final product is obtained by separating the organic phase, followed by cooling and filtration .
Chemical Reactions Analysis
Types of Reactions
Tri(propylene glycol) glycerolate diacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form cross-linked polymers.
Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.
Addition Reactions: Typically carried out in the presence of a base, such as triethylamine, at room temperature.
Hydrolysis: Conducted using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Addition Reactions: Michael adducts with various nucleophiles.
Hydrolysis: Propylene glycol, glycerol, and acrylic acid.
Scientific Research Applications
Tri(propylene glycol) glycerolate diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and resins.
Biology: Employed in the preparation of hydrogels for drug delivery and tissue engineering.
Medicine: Utilized in the development of biomedical devices and coatings.
Mechanism of Action
The mechanism of action of tri(propylene glycol) glycerolate diacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the compound can form covalent bonds with other monomers or polymers, resulting in a three-dimensional network. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane triacrylate: Another tri-functional acrylate ester with similar cross-linking properties.
1,6-Hexanediol diacrylate: A di-functional acrylate ester used in similar applications.
Tetra(ethylene glycol) diacrylate: A di-functional acrylate ester with lower viscosity and different solubility properties.
Uniqueness
Tri(propylene glycol) glycerolate diacrylate is unique due to its combination of low viscosity, high reactivity, and excellent cross-linking ability. These properties make it particularly suitable for applications requiring strong adhesion, durability, and resistance to environmental factors .
Properties
IUPAC Name |
[2-hydroxy-3-[3-[3-[3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propoxy]propoxy]propyl] prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O10/c1-3-20(24)30-16-18(22)14-28-12-6-10-26-8-5-9-27-11-7-13-29-15-19(23)17-31-21(25)4-2/h3-4,18-19,22-23H,1-2,5-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXPADSJLRJXBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COCCCOCCCOCCCOCC(COC(=O)C=C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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